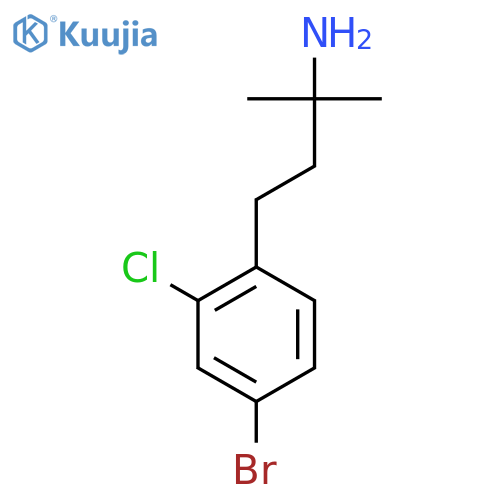

Cas no 2228989-69-1 (4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amine)

4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amine

- 2228989-69-1

- EN300-1925501

-

- インチ: 1S/C11H15BrClN/c1-11(2,14)6-5-8-3-4-9(12)7-10(8)13/h3-4,7H,5-6,14H2,1-2H3

- InChIKey: ABWSJUXNDGOLOF-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)Cl)CCC(C)(C)N

計算された属性

- せいみつぶんしりょう: 275.00764g/mol

- どういたいしつりょう: 275.00764g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 26Ų

4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1925501-0.5g |

4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amine |

2228989-69-1 | 0.5g |

$877.0 | 2023-09-17 | ||

| Enamine | EN300-1925501-10.0g |

4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amine |

2228989-69-1 | 10g |

$4914.0 | 2023-05-31 | ||

| Enamine | EN300-1925501-1.0g |

4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amine |

2228989-69-1 | 1g |

$1142.0 | 2023-05-31 | ||

| Enamine | EN300-1925501-5g |

4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amine |

2228989-69-1 | 5g |

$2650.0 | 2023-09-17 | ||

| Enamine | EN300-1925501-10g |

4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amine |

2228989-69-1 | 10g |

$3929.0 | 2023-09-17 | ||

| Enamine | EN300-1925501-0.05g |

4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amine |

2228989-69-1 | 0.05g |

$768.0 | 2023-09-17 | ||

| Enamine | EN300-1925501-2.5g |

4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amine |

2228989-69-1 | 2.5g |

$1791.0 | 2023-09-17 | ||

| Enamine | EN300-1925501-0.25g |

4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amine |

2228989-69-1 | 0.25g |

$840.0 | 2023-09-17 | ||

| Enamine | EN300-1925501-0.1g |

4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amine |

2228989-69-1 | 0.1g |

$804.0 | 2023-09-17 | ||

| Enamine | EN300-1925501-5.0g |

4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amine |

2228989-69-1 | 5g |

$3313.0 | 2023-05-31 |

4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amine 関連文献

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

10. Book reviews

4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amineに関する追加情報

Professional Introduction to 4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amine (CAS No. 2228989-69-1)

4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its intricate molecular structure and versatile applications. This compound, identified by the CAS number 2228989-69-1, has garnered attention due to its potential in the development of novel therapeutic agents. The molecular framework of this compound consists of a phenyl ring substituted with bromine and chlorine atoms, coupled with an amine functional group and a branched alkyl chain, which collectively contribute to its unique chemical properties.

The presence of both bromine and chlorine substituents on the phenyl ring enhances the electrophilic nature of the molecule, making it a valuable intermediate in synthetic organic chemistry. This feature is particularly useful in the construction of more complex molecules, including those intended for medicinal use. The 4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amine structure also incorporates a methyl-substituted butanamine backbone, which provides flexibility and reactivity that can be exploited in various chemical transformations.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The bromo and chloro substituents on the aromatic ring are known to improve binding affinity to biological targets, a crucial factor in drug design. Furthermore, the amine group serves as a versatile handle for further functionalization, allowing chemists to tailor the molecule for specific biological activities.

One of the most compelling aspects of 4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amine is its role as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting various disease pathways. For instance, studies have shown that derivatives of this molecule exhibit promising activity against enzymes involved in cancer metabolism. The ability to modify the substituents on the phenyl ring and the alkyl chain allows for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability.

The pharmaceutical industry has been particularly keen on exploring analogs of this compound due to their potential therapeutic benefits. Preclinical studies have indicated that certain derivatives may possess anti-inflammatory and analgesic properties, making them candidates for treating chronic pain conditions. Additionally, the structural features of this compound suggest that it could be useful in developing treatments for neurological disorders, where precise targeting of biological receptors is essential.

Advances in computational chemistry have further enhanced the utility of 4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amine. Molecular modeling techniques allow researchers to predict how modifications to the molecule will affect its interactions with biological targets. This predictive power has accelerated the discovery process, enabling faster identification of lead compounds for further development. Moreover, high-throughput screening methods have been employed to rapidly assess the activity of numerous derivatives, streamlining the optimization process.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Key steps typically include halogenation reactions on the phenyl ring followed by nucleophilic substitution with appropriate amine precursors. The introduction of the methyl group on the butanamine backbone is achieved through alkylation reactions under controlled conditions. These synthetic strategies highlight the compound's importance as a versatile intermediate in pharmaceutical chemistry.

In conclusion, 4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amine (CAS No. 2228989-69-1) represents a significant advancement in medicinal chemistry. Its unique structural features make it a valuable tool for developing novel therapeutic agents targeting various diseases. The ongoing research into this compound and its derivatives underscores its potential as a cornerstone in future drug discovery efforts.

2228989-69-1 (4-(4-bromo-2-chlorophenyl)-2-methylbutan-2-amine) 関連製品

- 2227903-82-2((2R)-4-(1H-indazol-3-yl)butan-2-amine)

- 1262004-80-7(2-Chloro-6-(furan-2-yl)benzoic acid)

- 151276-10-7(1,2-dichloro-4-(trifluoromethoxy)benzene)

- 2229071-59-2({4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol)

- 2228432-26-4(1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine)

- 1249505-23-4(4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline)

- 448964-30-5(2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one)

- 2770487-00-6(3-(3-Fluorophenyl)azetidine-2-carboxylic acid)

- 1781112-31-9(1-2-(4-bromo-3-fluorophenyl)ethylcyclopropan-1-amine)

- 2137803-19-9(Cyclobutanecarboxamide, N-(2-azabicyclo[3.2.0]hept-1-ylmethyl)-)